Cas no 2138174-45-3 (1-[(Pyrrolidin-1-yl)methyl]-7-azabicyclo[2.2.1]heptane)

1-[(Pyrrolidin-1-yl)methyl]-7-azabicyclo[2.2.1]heptane is a bicyclic amine derivative featuring a pyrrolidine-substituted methyl group at the 1-position of a 7-azabicyclo[2.2.1]heptane scaffold. This structure imparts unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The rigid bicyclic framework enhances conformational stability, while the pyrrolidine moiety offers potential for further functionalization. Its balanced lipophilicity and basicity suggest utility in the design of bioactive molecules, particularly for central nervous system (CNS) targets. The compound’s synthetic versatility and structural distinctiveness make it suitable for applications in drug discovery, especially in the development of novel receptor modulators or enzyme inhibitors.
1-[(Pyrrolidin-1-yl)methyl]-7-azabicyclo[2.2.1]heptane structure
2138174-45-3 structure
Product Name:1-[(Pyrrolidin-1-yl)methyl]-7-azabicyclo[2.2.1]heptane
CAS No:2138174-45-3
MF:C11H20N2
MW:180.289902687073
CID:5840950
PubChem ID:165745829
Update Time:2025-06-08

1-[(Pyrrolidin-1-yl)methyl]-7-azabicyclo[2.2.1]heptane Chemical and Physical Properties

Names and Identifiers

    • 2138174-45-3
    • 1-[(pyrrolidin-1-yl)methyl]-7-azabicyclo[2.2.1]heptane
    • EN300-714062
    • 1-[(Pyrrolidin-1-yl)methyl]-7-azabicyclo[2.2.1]heptane
    • Inchi: 1S/C11H20N2/c1-2-8-13(7-1)9-11-5-3-10(12-11)4-6-11/h10,12H,1-9H2
    • InChI Key: YATMSIRLWRGNNU-UHFFFAOYSA-N
    • SMILES: N1C2CCC1(CN1CCCC1)CC2

Computed Properties

  • Exact Mass: 180.162648646g/mol
  • Monoisotopic Mass: 180.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 15.3Ų

1-[(Pyrrolidin-1-yl)methyl]-7-azabicyclo[2.2.1]heptane Pricemore >>

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Additional information on 1-[(Pyrrolidin-1-yl)methyl]-7-azabicyclo[2.2.1]heptane

Professional Introduction to 1-[(Pyrrolidin-1-ylmethyl]-7-azabicyclo[2.2.1]heptane (CAS No. 2138174-45-3)

1-[(Pyrrolidin-1-ylmethyl]-7-azabicyclo[2.2.1]heptane, with the CAS number 2138174-45-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its intricate bicyclic structure and nitrogen-rich heterocyclic framework, has garnered attention for its potential applications in drug discovery and development. The presence of a pyrrolidin-1-yl moiety and a seven-membered azabicycloalkane core imparts unique chemical and biological properties that make it a promising candidate for further investigation.

The structural motif of 1-[(Pyrrolidin-1-ylmethyl]-7-azabicyclo[2.2.1]heptane is particularly noteworthy due to its ability to mimic natural bioactive scaffolds found in various pharmacologically relevant compounds. The bicyclic system, specifically the azabicyclo[2.2.1]heptane ring, is known for its stability and flexibility, which can be advantageous in the design of small-molecule drugs that require precise binding interactions with biological targets. Additionally, the pyrrolidin-1-ylmethyl group introduces a secondary amine functionality, which can serve as a hydrogen bond acceptor or participate in coordination interactions with metal ions, further expanding the compound's utility in medicinal chemistry.

In recent years, there has been a growing interest in the development of novel scaffolds that can enhance drug-like properties such as solubility, bioavailability, and metabolic stability. The compound 1-[(Pyrrolidin-1-yl)methyl]-7-azabicyclo[2.2.1]heptane (CAS No. 2138174-45-3) fits well within this context, as its structural features align with many of the criteria used to evaluate potential drug candidates. The bicyclic core provides a rigid framework that can be fine-tuned to optimize interactions with biological targets, while the nitrogen-rich environment offers multiple sites for functionalization.

The synthesis of 1-[(Pyrrolidin-1-ylmethyl]-7-azabicyclo[2.2.1]heptane involves multi-step organic transformations that highlight the synthetic versatility of this class of compounds. Key steps typically include cyclization reactions to form the azabicyclo[2.2.1]heptane ring system, followed by functional group interconversions to introduce the pyrrolidin-1-ylmethyl moiety. These synthetic strategies often leverage transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which are well-established tools in modern organic synthesis.

The pharmacological potential of 1-[(Pyrrolidin-1-ylmethyl]-7-azabicyclo[2.2.1]heptane has been explored in several preclinical studies aimed at identifying novel therapeutic agents. Initial investigations have focused on its interaction with various biological targets, including enzymes and receptors implicated in human diseases such as cancer and neurological disorders. The compound's ability to modulate these targets suggests that it may have therapeutic applications in multiple disease areas.

One particularly intriguing aspect of 1-(Pyrrolidin-1-ylimethyl)-7-Azabicyclo[2.2.1]heptane is its potential as a scaffold for structure-based drug design (SBDD). SBDD leverages computational methods and experimental techniques to design molecules that interact specifically with biological targets at the atomic level. The rigid bicyclic core of this compound provides a stable platform for optimizing binding interactions through iterative rounds of molecular modification and testing.

The latest research on 1-(Pyrrolidin-i-methyI)-7-Azabicyclo[2.2.l]heptane has also explored its role in developing next-generation therapeutics that address unmet medical needs. For instance, studies have investigated its potential as an inhibitor of kinases involved in cancer progression or as a modulator of neurotransmitter receptors relevant to neurological disorders like Alzheimer's disease and Parkinson's disease. These studies underscore the compound's versatility and highlight its importance as a building block for novel drug candidates.

The development of 1-(Pyrroli-dini-methyi)-7-Azabicyclo[ii.i].i.]heptaine also benefits from advances in synthetic methodologies that have improved the efficiency and scalability of complex molecule synthesis. Techniques such as flow chemistry and continuous manufacturing have enabled researchers to produce this compound in larger quantities with greater precision, facilitating further exploration of its pharmacological properties.

In conclusion, 1-(Pyrroli-dini-methyi)-7-Azabicyclo[ii.i].i.]heptaine (CAS No.





















) represents a significant advancement in pharmaceutical chemistry with substantial potential for therapeutic applications.

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